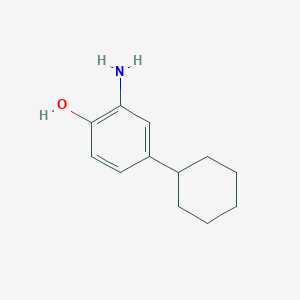

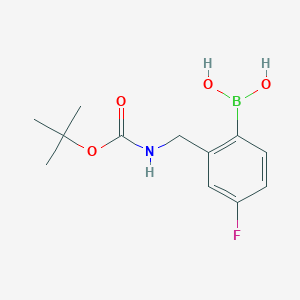

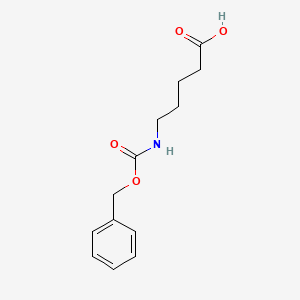

![molecular formula C14H17N3O2S B1274048 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669737-43-3](/img/structure/B1274048.png)

4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various hydrazonates with amines or isothiocyanates. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione involved theoretical analysis, suggesting that the reaction is energetically feasible at room temperature . Additionally, S-alkylated triazole derivatives were synthesized by alkylation of dihydro-1H-1,2,4-triazole-5-thiones with various alkylating agents . The synthesis of 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was carried out through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been characterized using various spectroscopic methods and theoretical calculations. For example, the structure of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, complemented by density functional theory (DFT) calculations . The molecular geometry and vibrational frequencies were calculated and showed good agreement with experimental values. Similarly, the molecular structure of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was analyzed using FT-IR, UV-visible, NMR spectra, and DFT calculations, which indicated the dominance of the thione form over the thiol form .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various electronic parameters and molecular electrostatic potential surfaces. For instance, the biological activities of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were theoretically predicted, suggesting potential inhibition of cyclin-dependent kinase 5 enzyme . The regiospecific S-benzylation/allylation of triazole-thione precursors was achieved using different bases, leading to allyl group migration and the formation of various allylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives have been extensively studied. The nonlinear optical properties of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea . The solvation effects and conformational flexibility of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were examined using DFT calculations, and the compound was also screened for antibacterial, antifungal, and antioxidant activities .

Applications De Recherche Scientifique

-

Scientific Field: Insecticidal Activity

- Application Summary : Eugenol derivatives, which are structurally similar to the compound you mentioned, have been studied for their insecticidal activity . These compounds were evaluated against their effect upon the viability of the insect cell line Sf9 (Spodoptera frugiperda), demonstrating that structural changes elicit marked effects in terms of potency .

- Methods of Application : The compounds were subjected to epoxidation conditions to give the corresponding oxiranes . The most promising molecules were evaluated for their impact in cell morphology, caspase-like activity, and potential toxicity towards human cells .

- Results : Some molecules stood out in terms of toxicity towards insect cells, with morphological assessment of treated cells showing chromatin condensation and fragmentation, which are compatible with the occurrence of programmed cell death .

-

Scientific Field: Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

- Methods of Application : The reaction was carried out in the presence of 2 mol% of Pd(PPh 3) 4 in ethyl acetate at room temperature and provided the linear 1,5-diene 4 as a major product .

- Results : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

Propriétés

IUPAC Name |

3-[1-(4-methoxyphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-4-9-17-13(15-16-14(17)20)10(2)19-12-7-5-11(18-3)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYIAUJRKKCNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395365 |

Source

|

| Record name | 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669737-43-3 |

Source

|

| Record name | 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)